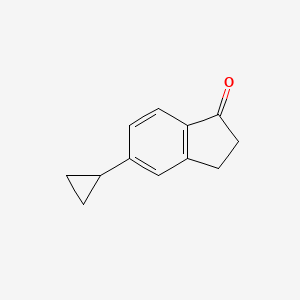

5-Cyclopropyl-1-indanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Cyclopropyl-1-indanone is a chemical compound. Indanones, including 1-indanones, are prominent motifs found in a number of natural products and pharmaceuticals . They have been widely used in medicine, agriculture, and in natural product synthesis .

Synthesis Analysis

The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been performed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . A common reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis

Indanones, including 1-indanones, occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . They are key structural components of many bioactive natural products .Chemical Reactions Analysis

The chemical reactions involving 1-indanones have been a subject of extensive studies . The Nazarov reaction, which employs α,β-unsaturated ketones as substrates, is commonly used .科学研究应用

Pharmaceutical Chemistry and Drug Development

5-Cyclopropyl-1-indanone: serves as a valuable scaffold for designing novel drugs due to its versatile reactivity and accessibility. Researchers have explored its potential as a precursor for synthesizing bioactive compounds. Notably, it has been used in the construction of fused- and spirocyclic frameworks, leading to the discovery of biologically relevant molecules . These include plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C.

Monoamine Oxidase Inhibitors (MAOIs)

Scientists have synthesized various C5- and C6-substituted 1-indanones, including those derived from 5-Cyclopropyl-1-indanone . These derivatives exhibit potential as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. MAOIs play a crucial role in treating depression and other neurological disorders .

Superacid-Catalyzed Synthesis

An intriguing non-conventional methodology involves the superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanone derivatives. This approach provides an efficient route for accessing these compounds, which can be further explored for various applications .

Natural Product Synthesis

Indanones, including 5-Cyclopropyl-1-indanone, are found in natural products with diverse biological activities. For instance:

- Spirobenzylisoquinoline alkaloids containing indanone motifs have potent pharmacological relevance .

Chemical Biology and Mechanistic Studies

Understanding the reactivity and mechanisms of reactions involving 1-indanones, including cyclizations and annulations, contributes to our knowledge of chemical processes. Mechanistic studies provide insights into reaction pathways and guide synthetic strategies.

作用机制

While the specific mechanism of action for 5-Cyclopropyl-1-indanone is not mentioned in the search results, 1-indanones and their derivatives have been found to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They can also be used in the treatment of neurodegenerative diseases .

安全和危害

未来方向

Indanone-containing scaffolds are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . In the last few years, enormous efforts have been devoted to the development of the 1-indanone core . The future of 5-Cyclopropyl-1-indanone and similar compounds likely lies in further exploring their potential applications in medicine, agriculture, and natural product synthesis .

属性

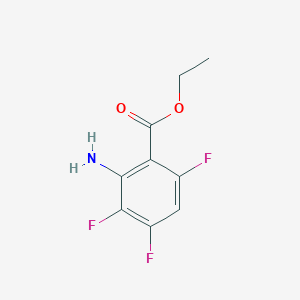

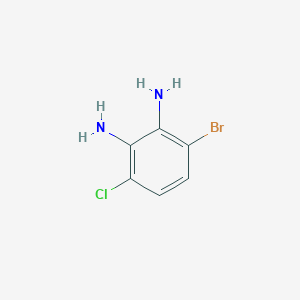

IUPAC Name |

5-cyclopropyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-6-4-10-7-9(8-1-2-8)3-5-11(10)12/h3,5,7-8H,1-2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJJDNPUHLZWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)

![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2540401.png)

![(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540402.png)

![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)